![molecular formula C20H16N2O4S B3009725 (Z)-4-acetyl-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide CAS No. 905661-44-1](/img/structure/B3009725.png)

(Z)-4-acetyl-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

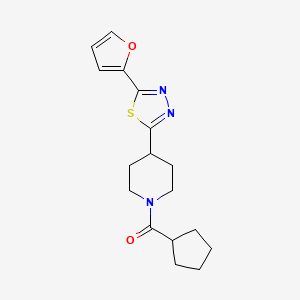

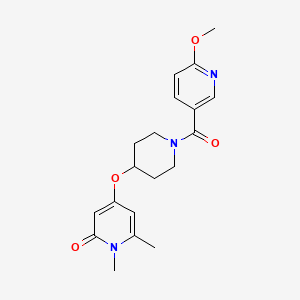

The compound “(Z)-4-acetyl-N-(7-allyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide” is a complex organic molecule. It contains several functional groups, including an acetyl group, an allyl group, a dioxolo group, a benzothiazole group, and an amide group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzothiazole group is electron-deficient, which could influence the compound’s reactivity . The dioxolo group is a heterocyclic component that could contribute to the compound’s stability .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the allyl group could undergo reactions typical of alkenes, such as addition reactions . The acetyl group could be involved in acylation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of multiple functional groups could influence properties such as solubility, stability, and reactivity .科学的研究の応用

Anticancer Properties

Design and Synthesis: Based on literature reports, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were designed. These compounds were synthesized via a Pd-catalyzed C-N cross-coupling method .

Anticancer Evaluation: The synthesized compounds were tested against prostate cancer (LNCaP), pancreatic cancer (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cell lines. Notably, compounds 3-N-benzo [1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited significant anticancer activity, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Mechanistic studies revealed that compound 20 induced cell cycle arrest at the S phase and apoptosis in CCRF-CEM cells .

Selectivity: Importantly, these compounds demonstrated good selectivity between cancer cells and normal cells, suggesting potential therapeutic applications .

Thiazole Derivatives

Thiazole derivatives have diverse applications, including antimicrobial, antiviral, and anticancer properties. Although specific studies on the compound are limited, its thiazole moiety may contribute to its biological activity. For instance, a three-component reaction involving phenyl acetylene, N-bromosuccinimide, and thiourea yielded substituted thiazole derivatives with good yield .

[1,3]dioxolo[4’,5’:6,7]chromeno[2,3-b]pyridines

The compound’s structure contains a [1,3]dioxolo[4’,5’:6,7]chromeno[2,3-b]pyridine moiety. While research specifically on this compound is scarce, similar structures have been explored for their pharmacological properties. For instance, one-pot three-component reactions led to the synthesis of [1,3]dioxolo[4’,5’:6,7]chromeno[2,3-b]pyridines, which may have potential applications .

Fluorophores and Visible-Light Organophotocatalysts

The benzo[c][1,2,5]thiadiazole (BTZ) motif, present in the compound, has been studied as an electron donor–acceptor system. While its use as a visible-light organophotocatalyst hasn’t been extensively explored, it remains an interesting avenue for future investigation .

将来の方向性

特性

IUPAC Name |

4-acetyl-N-(7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S/c1-3-8-22-15-9-16-17(26-11-25-16)10-18(15)27-20(22)21-19(24)14-6-4-13(5-7-14)12(2)23/h3-7,9-10H,1,8,11H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHWZRFLWNLUPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-acetyl-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B3009646.png)

![8-(2-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B3009651.png)

![3-[(4-Bromophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/structure/B3009657.png)

![6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3009659.png)

![{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B3009661.png)

![2-[4-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]pyrazol-1-yl]acetamide](/img/structure/B3009664.png)

![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B3009665.png)